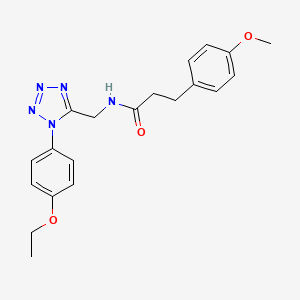
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, commonly known as ETP-101, is a novel compound that has gained significant attention in the field of scientific research. ETP-101 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.
作用机制
The mechanism of action of ETP-101 involves the inhibition of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, which is responsible for the breakdown of endocannabinoids. By inhibiting N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, ETP-101 increases the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation. ETP-101 has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
ETP-101 has been shown to have a wide range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of the endocannabinoid system, and the improvement of mood and anxiety. ETP-101 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using ETP-101 in lab experiments include its high potency and selectivity for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, making it a valuable tool for investigating the endocannabinoid system. However, ETP-101 has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experimental designs.
未来方向
The future directions for research on ETP-101 include the investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. Further studies are also needed to explore the safety and efficacy of ETP-101 in preclinical and clinical trials. Additionally, the development of more potent and selective N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide inhibitors may lead to the discovery of new drug candidates for the treatment of various diseases.
合成方法
The synthesis of ETP-101 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 4-ethoxybenzylamine with 5-chloro-1-pentyltetrazole to form the intermediate compound, which is then reacted with 4-methoxybenzoyl chloride to obtain the final product, ETP-101. The synthesis of ETP-101 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
ETP-101 has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The primary research application of ETP-101 is in the investigation of the endocannabinoid system, which plays a critical role in the regulation of various physiological processes, including pain sensation, appetite, and mood. ETP-101 has been shown to increase the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation.
属性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHWSPNWZFMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

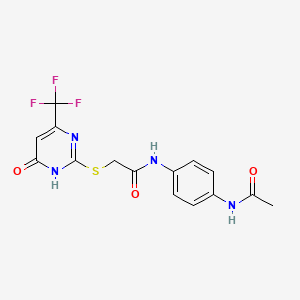
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)
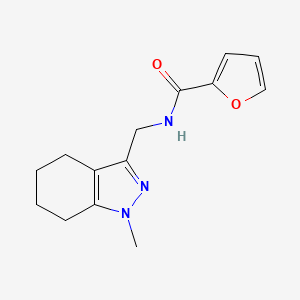
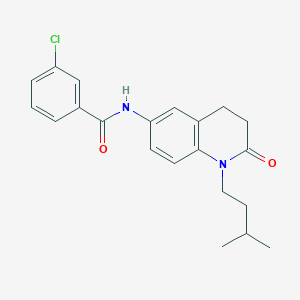

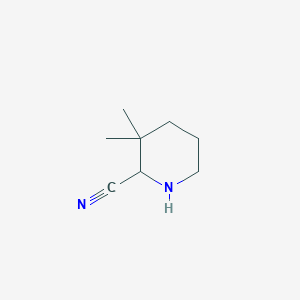
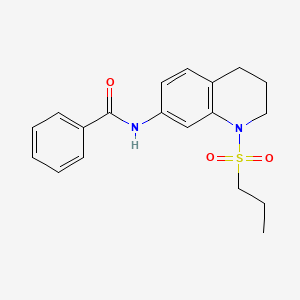
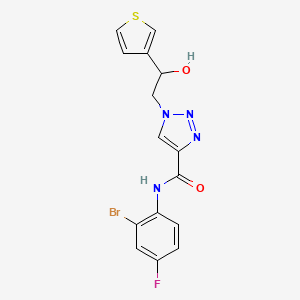
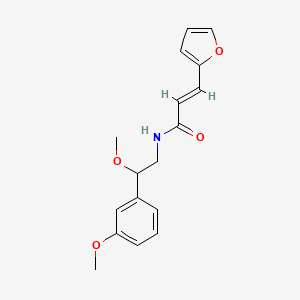
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)